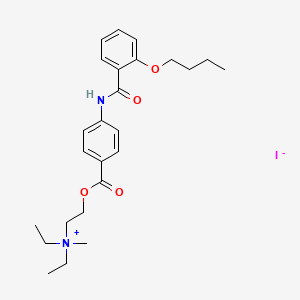
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide: is a complex organic compound with a molecular formula of C25H35IN2O4. This compound is known for its unique structure, which includes a butoxybenzamido group and a benzoyloxyethyl group attached to a diethylmethylammonium iodide moiety. It is primarily used in research and experimental applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps:
Formation of the Butoxybenzamido Intermediate: This step involves the reaction of 2-butoxybenzoic acid with an appropriate amine to form the butoxybenzamido intermediate.
Coupling with Benzoyloxyethyl Group: The intermediate is then reacted with a benzoyloxyethyl compound under specific conditions to form the desired benzoyloxyethyl derivative.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl iodide to form the diethylmethylammonium iodide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)dimethylammonium iodide: Similar structure but with a dimethylammonium group instead of diethylmethylammonium.
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)triethylammonium iodide: Similar structure but with a triethylammonium group.
Uniqueness
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
26095-56-7 |
|---|---|
Formule moléculaire |
C25H35IN2O4 |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
2-[4-[(2-butoxybenzoyl)amino]benzoyl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C25H34N2O4.HI/c1-5-8-18-30-23-12-10-9-11-22(23)24(28)26-21-15-13-20(14-16-21)25(29)31-19-17-27(4,6-2)7-3;/h9-16H,5-8,17-19H2,1-4H3;1H |
Clé InChI |
QKALWMNSBQYUHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


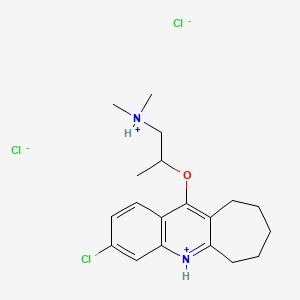
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
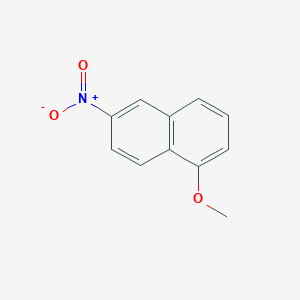

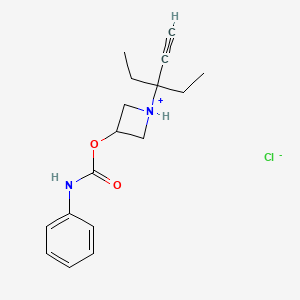
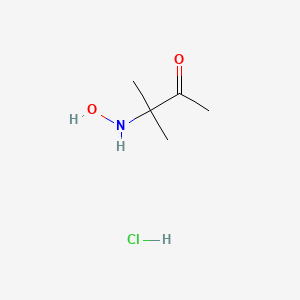
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)

![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
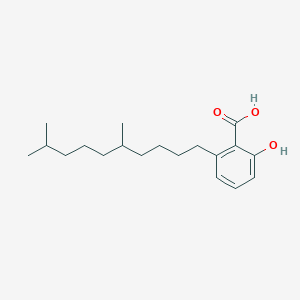
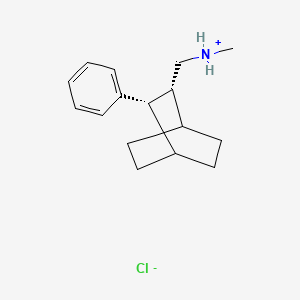
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
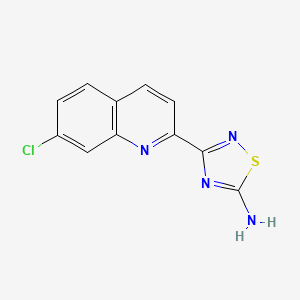
![Benzo[c]picene](/img/structure/B15344365.png)
